molecular formula C17H18FN5O B2983940 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole CAS No. 2380177-46-6

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

Cat. No. B2983940
CAS RN: 2380177-46-6
M. Wt: 327.363
InChI Key: VCEYXPGVNYBPBC-UHFFFAOYSA-N
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Description

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a specific enzyme, which has been found to play a crucial role in various biological processes.

Mechanism Of Action

The mechanism of action of 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole involves the inhibition of a specific enzyme, which is involved in the regulation of various biological processes. This enzyme is a key regulator of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation, cell proliferation, and apoptosis. Therefore, the inhibition of this enzyme by 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole leads to the suppression of these processes, which may have therapeutic implications.
Biochemical and Physiological Effects:
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Moreover, it has been found to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to modulate the immune response and reduce the severity of autoimmune disorders.

Advantages And Limitations For Lab Experiments

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity, which makes it an ideal tool for studying the role of the targeted enzyme in various biological processes. Moreover, it has been found to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole. One of the directions is to investigate its potential use in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Moreover, further studies are needed to elucidate its mechanism of action and identify its downstream targets. Additionally, the development of more potent and selective inhibitors of the targeted enzyme may have therapeutic implications. Finally, the investigation of the structure-activity relationship of this compound may lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole involves several steps, including the reaction of 2-amino-6-fluorobenzoxazole with 4-(5,6-dimethylpyrimidin-4-yl)piperazine in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of a specific enzyme, which is involved in the regulation of various biological processes such as inflammation, cell proliferation, and apoptosis. Therefore, this compound has been investigated for its potential use in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c1-11-12(2)19-10-20-16(11)22-5-7-23(8-6-22)17-21-14-4-3-13(18)9-15(14)24-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEYXPGVNYBPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

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